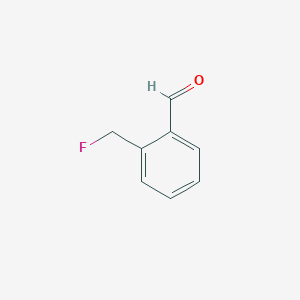
2-(Fluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Fluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H7FO It is a derivative of benzaldehyde, where a fluoromethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Fluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the fluorination of benzaldehyde derivatives. For instance, the reaction of benzaldehyde with a fluorinating agent such as Selectfluor can yield this compound under controlled conditions . Another method involves the use of fluoromethylation reagents like fluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(Fluoromethyl)benzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2-(Fluoromethyl)benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: 2-(Fluoromethyl)benzoic acid.
Reduction: 2-(Fluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Fluoromethyl)benzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)benzaldehyde involves its interaction with various molecular targets. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to specific enzymes and receptors. This interaction often leads to the formation of stable complexes, which can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Similar in structure but with additional fluorine atoms, leading to different reactivity and applications.
4-Fluoro-2-(trifluoromethyl)benzaldehyde: Another derivative with distinct properties due to the position of the fluorine atoms.
Uniqueness
2-(Fluoromethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its fluoromethyl group enhances its reactivity compared to non-fluorinated benzaldehyde derivatives, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C8H7FO |
|---|---|
Molecular Weight |
138.14 g/mol |
IUPAC Name |
2-(fluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H7FO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2 |
InChI Key |
ICHYJYHEPOAXNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CF)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


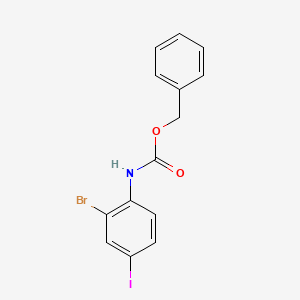
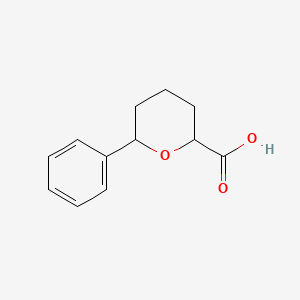
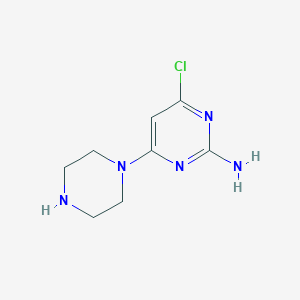

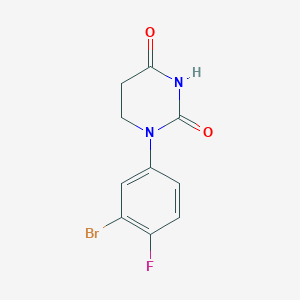
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)
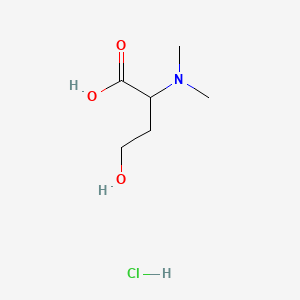

![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)

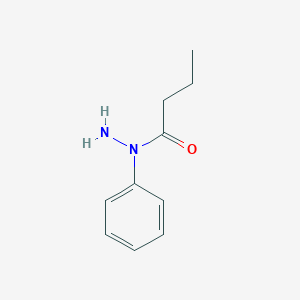
![Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate](/img/structure/B13495025.png)
